molecular formula C16H17F3O3S B14618554 2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate CAS No. 60319-10-0

2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate

Cat. No.: B14618554
CAS No.: 60319-10-0
M. Wt: 346.4 g/mol
InChI Key: FUNMENIGMLKLPC-UHFFFAOYSA-N
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Description

2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate: is a chemical compound known for its unique structure and reactivity It features a phenyl ring substituted with three cyclopropyl groups at the 2, 4, and 6 positions, and a trifluoromethanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate typically involves the reaction of 2,4,6-Tricyclopropylphenol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

2,4,6-Tricyclopropylphenol+Trifluoromethanesulfonic anhydride2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate\text{2,4,6-Tricyclopropylphenol} + \text{Trifluoromethanesulfonic anhydride} \rightarrow \text{this compound} 2,4,6-Tricyclopropylphenol+Trifluoromethanesulfonic anhydride→2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The trifluoromethanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The cyclopropyl groups can undergo oxidation and reduction reactions under appropriate conditions.

    Electrophilic Aromatic Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, although the presence of the cyclopropyl groups may influence the reactivity.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Nucleophilic Substitution: Products include substituted phenyl derivatives.

    Oxidation: Products may include cyclopropyl ketones or carboxylic acids.

    Reduction: Products may include cyclopropyl alcohols or alkanes.

Scientific Research Applications

2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4,6-Tricyclopropylphenyl trifluoromethanesulfonate involves its reactivity as an electrophile due to the presence of the trifluoromethanesulfonate group. This group can be displaced by nucleophiles, leading to the formation of new chemical bonds. The cyclopropyl groups can also influence the reactivity and stability of the compound, affecting its interactions with other molecules.

Comparison with Similar Compounds

  • 2,4,6-Triphenylphenyl trifluoromethanesulfonate
  • 1-Fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate

Comparison:

  • 2,4,6-Triphenylphenyl trifluoromethanesulfonate: Similar in structure but with phenyl groups instead of cyclopropyl groups. This difference can affect the compound’s reactivity and applications.
  • 1-Fluoro-2,4,6-trimethylpyridinium trifluoromethanesulfonate: Contains a pyridinium ring and a fluorine atom, leading to different chemical properties and reactivity.

Properties

CAS No.

60319-10-0

Molecular Formula

C16H17F3O3S

Molecular Weight

346.4 g/mol

IUPAC Name

(2,4,6-tricyclopropylphenyl) trifluoromethanesulfonate

InChI

InChI=1S/C16H17F3O3S/c17-16(18,19)23(20,21)22-15-13(10-3-4-10)7-12(9-1-2-9)8-14(15)11-5-6-11/h7-11H,1-6H2

InChI Key

FUNMENIGMLKLPC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C(=C2)C3CC3)OS(=O)(=O)C(F)(F)F)C4CC4

Origin of Product

United States

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